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In the field of organic chemistry, EBBA is used in the study of liquid crystals . The compound has a liquid crystal state between certain temperatures, which makes it useful for studying the properties of this state of matter .
In clinical research, an EbbaBiolight-like molecule, which could potentially be related to EBBA, is used for the detection of cellulose in urine, indicating the presence of a biofilm-related infection . This method allows for rapid biofilm screening of urine samples within 45 minutes .
In industrial research, EBBA is used in the study of warehouse operations and design in omni-channel logistics . The research aims to understand how warehouse operations and design are affected by the move toward integrated omni-channels .
EBBA is used in the field of material science . It is used in the development of thermally reversible light scattering films . These films consist of dispersions of polystyrene/naphthalene domains or polystyrene/liquid crystal (EBBA) domains in epoxy matrices . Additionally, EBBA is used in the study of liquid crystals . The compound has a liquid crystal state between certain temperatures, which makes it useful for studying the properties of this state of matter . The prepared compound (EBBA) was used to calculate the values of refractive index at different temperatures .
In the field of physics, EBBA is used in the study of liquid crystals . Specifically, it’s used in the study of Twist Grain Boundary phases in different structural groups . The thermodynamic phase transition of a binary mixture of cholesteric liquid crystal and EBBA was recorded by the Differential Scanning Calorimeter at different scanning rates .
EBBA is used in biochemistry for the visualization of molecular chirality . It is used in the study of liquid crystals, specifically, the compound has a liquid crystal state between certain temperatures . Students determine the melting and clearing temperatures of EBBA in order to observe that liquid crystals are an intermediate state of matter between the crystalline solid and the isotropic liquid state .
In biotechnology, a company named Ebba Biotech uses a molecule similar to EBBA for commercial applications . They produce, sell, and deliver many variants of purpose-built fluorescent tracer (optotracer) molecules to research laboratories, hospitals, and industry worldwide .
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is an organic compound characterized by its molecular formula and a molecular weight of approximately 281.39 g/mol. This compound features a butyl group attached to the nitrogen atom of an aniline structure, with a methylene bridge connecting to a 4-ethoxyphenyl group. The structural complexity and functional groups present in this compound suggest potential reactivity and applicability in various chemical contexts.
There is no documented information on the specific mechanism of action of 4-Butyl-N-(4-ethoxybenzylidene)aniline in any biological system. Schiff bases can exhibit various functionalities depending on the substituent groups. Some Schiff bases have been investigated for their potential applications in medicinal chemistry due to their ability to chelate metal ions or interact with biological targets []. However, further research is needed to understand if this specific molecule possesses any biological activity.
As with most organic compounds, 4-Butyl-N-(4-ethoxybenzylidene)aniline should be handled with care due to its potential unknown hazards. Aniline derivatives can be irritating to the skin, eyes, and respiratory system []. The presence of aromatic rings suggests potential flammability. In the absence of specific data, it is advisable to follow general laboratory safety protocols when handling this compound.
Synthesis of benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- typically involves the following methods:
These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- has potential applications in several fields:
Interaction studies focus on how this compound interacts with other chemicals and biological systems. Preliminary studies indicate that:
Further detailed studies would be essential for understanding these interactions comprehensively.
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzenamine, 4-butyl-N-(4-methoxyphenyl)methylene | Contains a methoxy group instead of ethoxy; similar reactivity patterns. | |
| N-butylaniline | Simpler structure; lacks the ethoxy and methylene groups but retains amine functionality. | |
| 4-butylaniline | Similar amine structure; often used in dye synthesis. | |
| N-(4-methoxybenzyl)-N-butylaniline | Features methoxybenzyl substitution; relevant for comparison in biological activity studies. |
The uniqueness of benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- lies in its specific combination of functional groups that may enhance its solubility and reactivity compared to simpler analogs. Its ethoxy substitution could also influence its interaction with biological systems differently than compounds with other substituents.
This detailed exploration highlights the significance of benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- in both synthetic chemistry and potential applications across various domains. Further research is warranted to fully understand its properties and capabilities within chemical sciences.
EBBA was first synthesized in the mid-20th century during investigations into thermotropic liquid crystals. Early studies focused on its phase behavior, revealing a nematic liquid crystalline state between 38°C and 80°C. Its discovery paralleled the development of display technologies, where EBBA’s stable mesophase and low melting point made it a candidate for early liquid crystal displays (LCDs). The compound’s synthesis typically involves a condensation reaction between 4-ethoxybenzaldehyde and 4-butylaniline under acidic conditions, a method refined in the 1970s.
The compound is systematically named following IUPAC guidelines as N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine. Common synonyms include:
Its CAS registry number is 29743-08-6, and it is cataloged in chemical databases under molecular formula C₁₉H₂₃NO (molecular weight: 281.4 g/mol).
EBBA belongs to the Schiff base family, characterized by an imine group (-C=N-) formed via the condensation of an amine and aldehyde. Its structure comprises two aromatic rings: a 4-butylaniline moiety and a 4-ethoxybenzaldehyde-derived group, connected by the imine linkage. This planar configuration facilitates π-π interactions, critical for its liquid crystalline behavior.
Table 1: Key Structural and Physical Properties of EBBA
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO | |
| Molecular Weight | 281.4 g/mol | |
| Melting Point | 38–44°C | |
| Density | 1.0423 g/cm³ | |
| Phase Transition (Nematic) | 38°C → 80°C |
EBBA’s liquid crystalline properties have made it a model system for studying:
Recent studies focus on:
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- exhibits distinct physical characteristics that are fundamental to its identification and practical applications. At standard room temperature (20°C), the compound exists as a liquid crystal material that can also be obtained in powder to crystalline form [1] [2] [3]. The compound displays a characteristic white to almost white appearance when in its solid crystalline state [4] [5], though some sources describe it as having a slight coloration ranging from colorless to light yellow in certain preparations [6].
The liquid crystalline nature of this compound is particularly significant, as it represents an intermediate state between crystalline solid and isotropic liquid phases. This mesomorphic behavior is typical of compounds with elongated molecular structures and specific intermolecular interactions that allow for ordered arrangement while maintaining some degree of molecular mobility [6].
The thermal transition properties of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- demonstrate its characteristic behavior as a liquid crystalline material. The melting point has been consistently reported across multiple sources as 38-44°C [4] [5] [7] [2], indicating a relatively low melting temperature that facilitates its transition to the liquid crystalline phase.
The boiling point has been estimated using computational methods as 424.06°C (rough estimate) [4] [5] [7], while more sophisticated thermodynamic modeling using the Joback Method predicts a normal boiling point temperature of 796.54 K (523.4°C) [8]. This significant variation between different estimation methods highlights the complexity in accurately predicting the boiling behavior of liquid crystalline compounds.
The density of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- has been reported with some variation depending on the measurement method and conditions. The most commonly cited value is 1.0423 g/cm³ (rough estimate) [4] [5] [7], while alternative estimates suggest a density of 0.96 g/cm³ [10]. These values are consistent with the expected density range for aromatic organic compounds containing nitrogen and oxygen heteroatoms.
The refractive index is a critical optical property for liquid crystalline materials. The compound exhibits a refractive index of 1.5000 (estimate) [4] [5] [7] according to theoretical calculations, while experimental measurements suggest a value of 1.524 [10]. Additional research has shown that the refractive index varies with temperature, decreasing from approximately 1.3284 to 1.3198 over the temperature range of 25-80°C in the nematic liquid crystalline phase [6]. This temperature dependence makes the compound potentially useful for thermo-optical applications and temperature sensing devices.
The solubility characteristics of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- reflect its predominantly hydrophobic molecular structure. The compound demonstrates very low water solubility, with calculated values indicating a log₁₀ water solubility of -5.52 [8], corresponding to extremely limited aqueous solubility. This hydrophobic character is further confirmed by the high octanol/water partition coefficient (logP) of 5.178 [8], indicating strong preference for lipophilic environments.
In contrast to its poor water solubility, the compound shows significantly better solubility in organic solvents. It exhibits almost transparent solubility in methanol [4] [5] [7] [11], making methanol a suitable solvent for purification and analytical procedures. The compound's solubility profile is typical of aromatic Schiff base compounds, where hydrogen bonding with protic solvents can enhance dissolution compared to purely hydrophobic interactions.
The phase transition behavior of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is characterized by well-defined thermodynamic parameters that govern its liquid crystalline properties. The compound undergoes a solid-to-nematic liquid crystal transition at its melting point, followed by a clearing temperature where it becomes an isotropic liquid.
Critical point properties have been estimated using the Joback Method, predicting a critical temperature of 1025.77 K (752.6°C) and a critical pressure of 1559.81 kPa [8]. These values represent the thermodynamic limits beyond which distinct liquid and vapor phases cannot coexist, providing important boundary conditions for understanding the compound's behavior under extreme conditions.
The McGowan characteristic volume has been calculated as 242.600 ml/mol [8], which serves as a molecular descriptor for predicting various physicochemical properties and intermolecular interactions in liquid crystalline systems.
The thermodynamic quantities associated with the fusion process provide detailed insight into the energy requirements for phase transitions in Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-. The enthalpy of fusion has been precisely measured as 27.09 kJ/mol at the triple point temperature of 305.62 K [8] [9]. This value represents the energy required to convert the crystalline solid to the liquid crystalline phase at constant temperature and pressure.
The corresponding entropy of fusion is 88.71 J/mol·K at the same temperature [8] [9]. This entropy change reflects the increase in molecular disorder accompanying the solid-to-liquid crystal transition. The relatively high entropy of fusion is characteristic of compounds that form liquid crystalline phases, as the transition involves significant changes in molecular ordering while maintaining some degree of orientational order.
The heat capacity of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- has been measured for the solid phase under controlled temperature conditions. Experimental data shows a heat capacity of 429.09 J/mol·K at 298.15 K and 425.00 J/mol·K at 300.00 K [8] [9]. The slight decrease in heat capacity with increasing temperature is typical behavior for solid organic compounds in this temperature range.
These measurements represent the solid phase heat capacity (Cps), which is crucial for calculating thermal properties and understanding the temperature dependence of various thermodynamic functions. The values are consistent with the expected heat capacity for aromatic compounds of similar molecular weight and structure.
The thermal safety characteristics of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- are defined by its flash point and thermal stability parameters. The flash point has been measured as 113°C using closed cup methodology [1] [13] [2], while alternative measurements suggest values >230°F (>110°C) [4] [5] [7]. This relatively high flash point indicates good thermal stability under normal handling and storage conditions.
The vapor pressure at 25°C is extremely low at 8.8×10⁻⁷ mmHg [10], indicating minimal volatility at room temperature. This low vapor pressure contributes to the compound's thermal stability and reduces the risk of vapor-phase combustion under normal conditions.
Additional thermal stability parameters include the enthalpy of vaporization of 69.49 kJ/mol [8] and enthalpy of formation of -35.37 kJ/mol [8], both calculated using the Joback Method. These values provide important information for understanding the thermal behavior and stability of the compound under various temperature conditions.
Irritant